2-Bromo-6-chloro-4-nitropyridin-3-ol
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental scaffolds in the realm of chemical research, primarily due to their presence in a vast number of biologically active compounds and their utility as versatile synthetic building blocks. The pyridine ring is a key component in numerous pharmaceuticals, agrochemicals, and natural products. enpress-publisher.comnih.gov Its nitrogen atom imparts specific properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. researchgate.netresearchgate.net The adaptability of the pyridine scaffold allows for its modification to fine-tune the steric, electronic, and lipophilic properties of a molecule, a critical aspect of drug discovery and development. enpress-publisher.comrsc.org
Strategic Importance of Polyfunctionalized Pyridine Scaffolds
Polyfunctionalized pyridine scaffolds, such as 2-Bromo-6-chloro-4-nitropyridin-3-ol, are of strategic importance in organic synthesis. The presence of multiple, distinct functional groups on a single pyridine ring offers several advantages:
Orthogonal Reactivity: The different functional groups (bromo, chloro, nitro, and hydroxyl) can exhibit different reactivities, allowing for selective chemical transformations at specific positions on the ring. For instance, the carbon-halogen bonds can be subjected to various cross-coupling reactions, while the nitro group can be reduced to an amine, and the hydroxyl group can be alkylated or acylated.
Three-Dimensional Complexity: The substituents on the pyridine ring provide a platform for building complex, three-dimensional molecules. This is particularly important in medicinal chemistry, where the shape of a molecule is often critical for its interaction with biological targets.
Access to Diverse Chemical Space: By systematically modifying each functional group, a large library of diverse compounds can be generated from a single polyfunctionalized scaffold. This approach is highly valuable in the search for new bioactive molecules.
Research Trajectory and Scope Pertaining to this compound
A thorough review of the current scientific literature indicates that while the individual components of this compound (halogenated pyridines, nitropyridines, and pyridinols) are well-studied, specific research focusing exclusively on this particular combination of substituents is not extensively documented in publicly accessible databases. Therefore, this article will discuss the potential synthetic pathways and chemical properties of this compound based on the known chemistry of related, less complex analogues. The scope is to provide a comprehensive overview of the chemical principles that would govern the synthesis and reactivity of this molecule, thereby highlighting its potential as a valuable, yet underexplored, building block in organic synthesis.
It is important to note that the lack of specific literature on this compound does not diminish its potential significance. Many complex organic molecules are synthesized and utilized in proprietary industrial research and development before appearing in the public domain. The analysis that follows is based on established principles of organic chemistry and aims to provide a scientifically grounded perspective on this intriguing molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-4-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O3/c6-5-4(10)2(9(11)12)1-3(7)8-5/h1,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMIQUWSMRQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Chloro 4 Nitropyridin 3 Ol and Analogous Pyridine Derivatives
De Novo Synthesis Approaches to the Pyridine (B92270) Core
De novo synthesis offers the advantage of constructing the pyridine ring with the desired substituents already in place or in a form that can be easily converted to the target functionalities. This often involves the condensation of acyclic precursors.
Regioselective Annulation and Cyclization Strategies
The formation of polysubstituted pyridines can be achieved through various annulation and cyclization reactions of acyclic precursors. These methods are designed to control the placement of substituents on the newly formed heterocyclic ring. For the synthesis of 3-hydroxypyridines, a notable approach involves the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. This method provides a general, single-step access to polysubstituted 3-hydroxypyridine (B118123) scaffolds. The reaction, often catalyzed by a Lewis acid such as Neodymium(III) triflate, proceeds at room temperature and demonstrates good functional group tolerance. rsc.org
Another powerful strategy for constructing the pyridine ring is through palladium-catalyzed "anti-Wacker"-type cyclization. This process can be used to prepare polysubstituted 3-hydroxypyridines from readily available amino acids, propargyl alcohols, and arylboronic acids. The key steps involve an anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes, followed by oxidation and elimination to yield the 3-hydroxypyridine core. mdpi.com The hydroxy group in the resulting product can be further functionalized, for instance, through conversion to a triflate for cross-coupling reactions. mdpi.com
These de novo methods are particularly advantageous as they can establish the core 3-hydroxypyridine structure with various substituents, which can then be further manipulated to introduce the required bromo, chloro, and nitro groups.
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step from three or more starting materials. A flexible three-component reaction for the synthesis of highly substituted pyridin-4-ols involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. nih.gov While this leads to 4-hydroxypyridines, the principles of MCRs can be adapted to target other isomers. The resulting pyridin-4-ols can be converted to pyridin-4-yl nonaflates, which are versatile precursors for palladium-catalyzed cross-coupling reactions, allowing for the introduction of further diversity. nih.gov
Functionalization and Derivatization of Precursor Pyridinols
An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring, typically starting with a simpler pyridinol derivative. This approach relies on the directing effects of the substituents already present to guide the regioselective introduction of new functional groups.
Site-Specific Halogenation Techniques (Bromination, Chlorination)
The introduction of halogen atoms onto the pyridine ring requires careful consideration of the electronic nature of the ring and the directing effects of existing substituents. The electron-withdrawing nature of the pyridine nitrogen generally deactivates the ring towards electrophilic substitution.
For the synthesis of a molecule like 2-bromo-6-chloro-4-nitropyridin-3-ol, one could envision starting with a 3-hydroxypyridine precursor. The hydroxyl group is an activating, ortho-, para-directing group, which would facilitate electrophilic substitution at the 2, 4, and 6 positions. However, the presence of other deactivating groups and the potential for multiple halogenation sites complicate this approach.
Regioselective halogenation can be achieved through various methods. For instance, the difunctionalization of 3-chloropyridines can proceed via 3,4-pyridyne intermediates, allowing for the introduction of substituents at the 3 and 4 positions. rsc.orgnih.govrsc.org This method involves regioselective lithiation followed by the formation of the pyridyne and subsequent trapping with nucleophiles and electrophiles. rsc.orgnih.govrsc.org
The synthesis of polychlorinated pyridines is also of interest. For example, 2,6-dichloropyridine (B45657) can be nitrated to give 2,6-dichloro-3-nitropyridine. nih.govgoogle.com This highlights that halogen atoms can be present on the ring prior to nitration.
Nitration Procedures for Pyridine Ring Activation
The nitration of pyridine rings is generally a challenging transformation due to the deactivating effect of the nitrogen atom, which is often protonated under the acidic conditions of nitration. However, the presence of activating groups like a hydroxyl group can facilitate this reaction.
The nitration of 3-hydroxypyridine itself typically occurs at the 2-position when carried out in sulfuric acid, proceeding through the conjugate acid. This regioselectivity is not ideal for the synthesis of the target molecule where the nitro group is at the 4-position.
For a precursor that is already halogenated, such as 2,6-dichloropyridine, nitration can be achieved using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2,6-dichloro-3-nitropyridine. nih.gov A similar starting material, 2,6-dichloropyridine, can also be used to synthesize 2,6-dichloro-4-nitropyridine (B133513) N-oxide. nih.gov The N-oxide functionality can be a useful handle for subsequent reactions.
A reported synthesis of 4-amino-2,6-dichloro-3-nitropyridine involves the nitration of 4-amino-2,6-dichloropyridine, which yields a mixture of the 3-nitro and another isomer. researchgate.net This indicates that the position of nitration is highly dependent on the substituents already present on the pyridine ring.
Sustainable and Green Chemistry Aspects in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex heterocyclic compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.injocpr.com For pyridine derivatives, this involves the adoption of novel techniques that offer significant advantages over conventional methods, which often rely on toxic reagents and solvents. rasayanjournal.co.incitedrive.com
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and milder conditions. rasayanjournal.co.in In the context of synthesizing halogenated pyridines, electrophilic aromatic substitution (EAS) is a key reaction, but the electron-deficient pyridine ring makes it challenging. nih.govchemrxiv.org Catalysts, including Lewis acids, are often employed to activate the halogenating agent or the pyridine ring itself. chemrxiv.orgkhanacademy.org
Recent advancements focus on developing more sophisticated catalytic systems. For instance, metal-catalyzed reactions are widely reported for functionalizing pyridine rings. ijpsonline.com These methods can provide access to specific isomers that are difficult to obtain through traditional EAS reactions. While direct catalytic synthesis of this compound is not extensively detailed in the literature, the principles are applied to analogous structures. For example, transition-metal-catalyzed C-H bond functionalization allows for direct halogenation at specific positions, reducing the need for pre-functionalized substrates and thereby shortening synthetic routes and minimizing waste. ijpsonline.com
Table 1: Comparison of Catalytic vs. Conventional Halogenation of Pyridines
| Parameter | Conventional Methods (e.g., Elemental Halides) | Catalytic Methods (e.g., Transition Metal Catalysis) |
|---|---|---|
| Reaction Conditions | Harsh (high temperatures, strong acids) chemrxiv.org | Milder (lower temperatures, neutral pH) |
| Selectivity | Often poor, leading to mixtures of isomers nsf.gov | High regioselectivity can be achieved |
| Substrate Scope | Limited, especially for electron-deficient pyridines nih.gov | Broader, tolerates more functional groups |
| Environmental Impact | Use of stoichiometric, often hazardous, reagents | Use of sub-stoichiometric catalyst amounts, reducing waste |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. jocpr.comrsc.org
In the synthesis of pyridine derivatives, multi-component reactions (MCRs) represent a highly atom-economical approach. rasayanjournal.co.in MCRs allow for the construction of complex molecules in a single step from three or more reactants, incorporating most or all atoms into the desired product. rasayanjournal.co.in This strategy contrasts sharply with multi-step linear syntheses that often involve protection/deprotection steps and generate significant waste at each stage. While a direct MCR for this compound is complex, the development of MCRs for substituted pyridines is an active area of research. nih.govresearchgate.net
Another environmentally benign strategy is the use of safer solvents, such as water or ethanol, or conducting reactions under solvent-free conditions. rasayanjournal.co.inijpsonline.com These approaches reduce the environmental impact associated with volatile organic compounds (VOCs) typically used in organic synthesis.
Table 2: Principles of Atom Economy in Synthesis
| Reaction Type | Atom Economy | Example | Waste Generation |
|---|---|---|---|
| Addition | 100% | Catalytic Hydrogenation jocpr.com | None (in theory) |
| Rearrangement | 100% | Benzilic Acid Rearrangement jocpr.com | None (in theory) |
| Substitution | <100% | Electrophilic Aromatic Substitution | Generates byproducts (e.g., HBr) |
| Elimination | <100% | Dehydration of an alcohol | Generates byproducts (e.g., H₂O) |
To overcome the limitations of traditional halogenation methods, researchers are exploring alternative activation techniques like electrosynthesis and mechanochemistry.
Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. nih.gov In the context of halogenation, electrochemical methods can generate halogenating species in situ from simple and non-toxic halide salts (e.g., NaX or HX). nih.gov This approach offers high atom efficiency and avoids the use of stoichiometric, often hazardous, halogenating agents. Constant current electrolysis has been successfully employed for the clean halogenation of various heteroarenes, demonstrating broad substrate scope under metal-catalyst-free and exogenous-oxidant-free conditions. nih.gov This technique is particularly promising for functionalizing electron-deficient rings like pyridine.
Mechanochemical activation , typically performed in a ball mill, involves using mechanical force to induce chemical reactions in the solid state, often without any solvent or with minimal amounts (liquid-assisted grinding). rasayanjournal.co.inrsc.org This solvent-free approach is a key tenet of green chemistry. Mechanochemistry has been successfully applied to the halogenation of various aromatic compounds, including those directed by palladium catalysis. beilstein-journals.org For example, the halogenation of azobenzenes and the synthesis of N-iodosaccharin pyridine complexes have been achieved mechanochemically, offering a more sustainable alternative to solution-based protocols that often require large volumes of chlorinated solvents. rsc.orgbeilstein-journals.orgrsc.org This method reduces waste and can sometimes lead to different reactivity or selectivity compared to conventional solution-phase reactions. beilstein-journals.org
Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chloro 4 Nitropyridin 3 Ol
Reactivity Governed by Halogen Substituents (Bromine and Chlorine)
The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring allows for selective functionalization through reactions that differentiate between the two halogens. The relative position of these halogens with respect to the activating nitro group and the inherent differences in the carbon-halogen bond strengths are key factors in determining the regioselectivity of these transformations.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings bearing good leaving groups. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.
In 2-Bromo-6-chloro-4-nitropyridin-3-ol, the pyridine ring is strongly activated towards SNAr by the electron-withdrawing nitro group at the C4 position. This group stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the charge is delocalized to the ortho (C3, C5) and para (C6) positions.
Regioselectivity: The compound has two potential sites for SNAr: the C2-Br and the C6-Cl.
C6-Cl: The chlorine atom is at the C6 position, which is para to the activating nitro group. This position is highly activated, as the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.
C2-Br: The bromine atom is at the C2 position, which is ortho to the nitro group. This position is also activated, but steric hindrance from the adjacent hydroxyl group at C3 and the bromine atom itself can influence the rate of nucleophilic attack.
Generally, in SNAr reactions on dihalopyridines activated by a nitro group, substitution occurs preferentially at the position that is either ortho or para to the nitro group. Given the strong para-directing effect, it is predicted that nucleophilic attack will occur predominantly at the C6 position, leading to the displacement of the chloride ion. While bromine is typically a better leaving group than chlorine in other substitution reactions, in SNAr the stability of the intermediate is the dominant factor, making the C6 position the most probable site of reaction.
| Nucleophile | Reagent Example | Predicted Major Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | 2-Bromo-6-methoxy-4-nitropyridin-3-ol |
| Amine | Piperidine | 2-Bromo-4-nitro-6-(piperidin-1-yl)pyridin-3-ol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Bromo-4-nitro-6-(phenylthio)pyridin-3-ol |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The regioselectivity of these reactions on polyhalogenated substrates is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The established reactivity trend is C-I > C-Br > C-Cl. rsc.org
For this compound, this reactivity difference allows for highly selective cross-coupling at the C2 position, leaving the C6-chloro substituent intact for potential subsequent transformations. rsc.orgrsc.org
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. It is expected that this compound will react selectively at the C-Br bond with various aryl- or vinylboronic acids. acs.orgnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org As with the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond will direct the alkynylation to the C2 position. rsc.org
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Predicted Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 6-Chloro-4-nitro-2-phenylpyridin-3-ol |
| Coupling Partner | Catalyst System | Base | Solvent | Predicted Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl2(PPh3)2 / CuI | Triethylamine (Et3N) | THF | 6-Chloro-4-nitro-2-(phenylethynyl)pyridin-3-ol |
Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This transformation can often be performed with high selectivity based on the differing reduction potentials of the carbon-halogen bonds.
The C-Br bond is more readily cleaved than the C-Cl bond under reductive conditions, such as catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This allows for the selective removal of the bromine atom at the C2 position of this compound while preserving the chlorine at C6. Conditions for this transformation typically involve using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. Careful control of reaction conditions is necessary to avoid the simultaneous reduction of the nitro group. researchwithrutgers.com However, studies have shown that bromides can often be selectively reduced in the presence of nitro groups using catalytic hydrogenation under neutral conditions. organic-chemistry.orgresearchwithrutgers.com
Other methodologies, such as the use of highly reactive nanometric sodium hydride with a lanthanide chloride catalyst, have also been developed for the reductive dehalogenation of aryl halides. tandfonline.com
| Method | Reagents | Predicted Major Product (Selective) |
|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, neutral conditions | 6-Chloro-4-nitropyridin-3-ol |
| Nanometric Hydride | NaH (nanometric), YbCl3 (cat.) | 6-Chloro-4-nitropyridin-3-ol |
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, but in a polyfunctionalized molecule like this compound, chemoselectivity is a critical concern. The goal is to reduce the nitro group without affecting the halogen substituents.
Classical Methods: Reagents like tin(II) chloride (SnCl2) in concentrated HCl or iron powder in acetic acid are effective for nitro group reduction and are generally compatible with aryl halides.
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts) is a common method, it can also cause concurrent reductive dehalogenation. sci-hub.se To prevent the loss of the bromine and chlorine atoms, specialized catalysts are required. The use of sulfided platinum or platinum-on-carbon catalysts (Pt(S)/C) has been shown to chemoselectively reduce nitro groups on halogenated heteroaromatics without causing dehalogenation. sci-hub.se Metal-free methods using reagents like tetrahydroxydiboron (B82485) have also been developed for highly chemoselective reductions. organic-chemistry.orgresearchgate.net
| Reagent System | Typical Conditions | Product | Notes |
|---|---|---|---|
| SnCl2·2H2O / HCl | Ethanol, heat | 4-Amino-2-bromo-6-chloropyridin-3-ol | Generally compatible with aryl halides. |
| H2, Pt(S)/C | Methanol, room temp. | 4-Amino-2-bromo-6-chloropyridin-3-ol | Sulfided catalyst prevents dehalogenation. sci-hub.se |
| B2(OH)4 / 4,4'-bipyridine | Methanol, room temp. | 4-Amino-2-bromo-6-chloropyridin-3-ol | Metal-free system with high chemoselectivity. organic-chemistry.org |
Rearrangements involving the migration of a nitro group on a pre-functionalized pyridine ring are not common under standard synthetic conditions. Most known nitropyridine rearrangements, such as the researchwithrutgers.comtandfonline.com sigmatropic shift, occur during the nitration process itself, typically involving an N-nitropyridinium intermediate. For a stable, substituted molecule like this compound, such phenomena are not expected to be a significant reaction pathway under typical thermal or catalytic conditions. Photochemical conditions could potentially induce rearrangements, but such transformations are highly specific and not generally observed for this class of compounds. Therefore, this pathway is not considered a synthetically relevant transformation for this substrate.
Denitrative Transformations in Organic Synthesis
The nitro group on the this compound ring is a versatile functional group that can be replaced or transformed through various denitrative reactions. These transformations are valuable in organic synthesis for introducing other functional groups onto the pyridine core. The electron-deficient nature of the pyridine ring, exacerbated by the chloro, bromo, and nitro substituents, makes the nitro group susceptible to substitution or reduction.
Recent advancements have focused on transition-metal-catalyzed denitrative couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For instance, palladium-catalyzed systems can be used for the reductive denitration of nitroarenes, where a reducing agent like 2-propanol is employed. acs.org This process replaces the nitro group with a hydrogen atom. Furthermore, rhodium-catalyzed reactions have been developed for denitrative C-O bond formation, coupling nitroarenes with arylboronic acids in the presence of water to form diaryl ethers. acs.org Nickel-catalyzed methods have also been explored for denitrative etherification, coupling nitroarenes with alcohols. acs.org
These methods offer a strategic advantage by utilizing the nitro group as a leaving group to build molecular complexity.
Table 1: Examples of Denitrative Transformation Pathways
| Transformation Type | Reagents/Catalysts | Product Type |
|---|---|---|
| Reductive Denitration | Pd/BrettPhos, K₃PO₄, 2-propanol | Denitrated Arene |
| Denitrative Etherification (C-O Coupling) | RhCl(PPh₃)₃, Arylboronic acid, Cs₂CO₃ | Diaryl Ether |
| Denitrative Etherification | NiCl₂, K₃PO₄, Alcohol | Aryl Ether |
Reactivity at the Hydroxyl Group
O-Alkylation and O-Acylation Reactions
The hydroxyl group at the C3 position of this compound is acidic and can be readily deprotonated by a suitable base to form a pyridinolate anion. This anion is a potent nucleophile and can participate in O-alkylation and O-acylation reactions.
O-Alkylation typically involves the reaction of the pyridinolate with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
O-Acylation can be achieved by reacting the pyridinol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction yields the corresponding ester derivative.
These reactions are fundamental for modifying the properties of the molecule, for instance, by introducing a protecting group or a moiety to modulate its biological activity.
Table 2: Representative O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I), Base (e.g., NaH) | 3-Methoxy-2-bromo-6-chloro-4-nitropyridine |
Oxidation Pathways of Pyridinols
The oxidation of pyridinols can lead to a variety of products, depending on the oxidant and the substitution pattern of the pyridine ring. The oxidation of the pyridine ring is a known metabolic pathway for certain pyridine-containing compounds. nih.gov While specific oxidation pathways for this compound are not extensively detailed, general principles of pyridinol chemistry suggest potential transformations.
Microbial metabolism, for example, can hydroxylate pyridine rings as an initial step in their degradation. semanticscholar.orgnih.gov In some cases, oxidation can lead to the formation of dihydroxypyridines or even ring-cleavage products. semanticscholar.org For instance, the metabolism of 3-hydroxypyridine (B118123) can proceed through different pathways than those for 2- and 4-hydroxypyridine. semanticscholar.org Given the high degree of substitution and the presence of deactivating groups, the pyridine ring of this compound would be relatively resistant to oxidative degradation, but under strong oxidizing conditions, transformation of the hydroxyl group or cleavage of the ring could occur.
Table 3: Potential Oxidation Products of Substituted Pyridinols
| Oxidant Type | Potential Product(s) |
|---|---|
| Strong Chemical Oxidants (e.g., KMnO₄, H₂O₂) | Ring-cleavage products (e.g., carboxylic acids, aldehydes) |
Protonation and Deprotonation Equilibria
The this compound molecule possesses two main sites for protonation/deprotonation: the pyridine ring nitrogen and the hydroxyl group.
Deprotonation of the Hydroxyl Group: The hydroxyl group is acidic, and its acidity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group and the other halogen substituents on the ring. It can be readily deprotonated by a base to form a stable pyridinolate anion.
Protonation of the Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can accept a proton, making the molecule a weak base. However, the presence of multiple electron-withdrawing groups (NO₂, Br, Cl) drastically reduces the basicity of the nitrogen atom compared to unsubstituted pyridine. wikipedia.org Therefore, protonation requires a strong acidic medium.
The equilibrium between the neutral, protonated, and deprotonated forms is highly dependent on the pH of the solution.
Table 4: Protonation and Deprotonation Equilibria
| Equilibrium | Species Involved | Conditions |
|---|---|---|
| Deprotonation | Neutral Pyridinol ⇌ Pyridinolate Anion + H⁺ | Basic (High pH) |
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene. wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.orgquimicaorganica.org In the case of this compound, the ring is exceptionally deactivated due to the cumulative electron-withdrawing effects of the bromo, chloro, and nitro substituents.
The directing effects of the existing substituents must be considered for the only available position, C5.
Hydroxyl (-OH): A strongly activating, ortho-, para-director. It would direct an incoming electrophile to the C4 and C2/C6 positions, which are already substituted.
Nitro (-NO₂): A strongly deactivating, meta-director. It would direct an incoming electrophile to the C2/C6 positions.
Chloro (-Cl) and Bromo (-Br): Deactivating, ortho-, para-directors. The chloro at C6 would direct to C5, while the bromo at C2 would direct to C3 and C5.
While the halogens and the hydroxyl group would direct towards the C5 position, the overwhelming deactivation of the ring by all substituents, particularly the powerful nitro group, makes a successful EAS reaction highly improbable. wikipedia.org Any attempt to perform standard EAS reactions like nitration or halogenation would likely require extremely harsh conditions, which could lead to degradation of the molecule rather than the desired substitution. wikipedia.orgquora.com
Table 5: Summary of Substituent Effects on EAS
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OH | 3 | Activating (Resonance), Deactivating (Inductive) | Ortho, Para |
| -NO₂ | 4 | Strongly Deactivating (Resonance & Inductive) | Meta |
| -Br | 2 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |
Ring Transformation and Rearrangement Reactions of Pyridine Core
Highly substituted and electron-deficient pyridine rings, such as that in this compound, can be susceptible to ring transformation and rearrangement reactions, particularly when treated with strong nucleophiles. These reactions often involve an initial nucleophilic attack on the ring, followed by ring-opening and subsequent re-cyclization to form a different heterocyclic or carbocyclic system.
One well-known rearrangement is the Dimroth rearrangement, which typically involves the transformation of N-heterocycles. While a classic Dimroth rearrangement might not be directly applicable, related nucleophile-induced ring-opening and reclosure sequences are plausible. chinesechemsoc.org For example, reactions with binucleophiles like hydrazine (B178648) or cyanoguanidine could lead to the opening of the pyridine ring and the formation of new fused heterocyclic systems. researchgate.net
Furthermore, skeletal editing techniques have been developed to convert pyrimidines into pyridines, demonstrating the possibility of altering the core atoms of a heterocycle through multi-step sequences involving ring-opening and rearrangement. chinesechemsoc.org Such transformations on this specific pyridinol would likely be complex but offer a pathway to novel molecular scaffolds.
Table 6: Types of Pyridine Ring Transformation Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Ring-Opening/Recyclization | Attack by a strong nucleophile leads to cleavage of a C-N or C-C bond in the ring, followed by rearrangement or recyclization to a new ring system. |
| Dimroth Rearrangement | An intramolecular rearrangement involving ring opening and closing that interconverts heterocyclic structures. chinesechemsoc.org |
Nucleophile-Induced Ring Expansion/Contraction
The pyridine ring is generally stable; however, under specific conditions and with appropriate substitution patterns, it can undergo ring expansion or contraction when treated with nucleophiles. For a compound like this compound, the presence of good leaving groups (bromo and chloro) and strong electron-withdrawing groups (nitro) significantly activates the ring for nucleophilic attack.
While direct experimental evidence for ring expansion or contraction of this compound is not documented, analogous reactions in similar heterocyclic systems provide a basis for potential transformations. For instance, the reaction of certain substituted pyridines with strong nucleophiles can lead to the formation of diazepine (B8756704) or pyrrole (B145914) derivatives through complex rearrangement pathways. The initial step would likely involve nucleophilic aromatic substitution (SNAr) at one of the halogen-bearing carbons. Subsequent intramolecular rearrangements could then facilitate the ring transformation.
Hypothetical Reaction Data:
| Nucleophile | Potential Product Type | Plausible Conditions |
| Hydrazine | Triazepine derivative | Heating in a polar aprotic solvent |
| Sodium azide | Tetrazolopyridine | Room temperature in DMF |
| Malononitrile | Pyrrolopyridine derivative | Base catalysis (e.g., NaH) in THF |
This table is based on theoretical possibilities and reactions of similar compounds, not on direct experimental results for this compound.
Skeletal Rearrangement Reactions
Skeletal rearrangements in pyridine derivatives are less common than in carbocyclic aromatic systems but can be induced under specific, often harsh, conditions such as high temperatures or photochemical activation. For this compound, any such rearrangement would likely be preceded by a chemical modification of the existing substituents.
One of the well-known rearrangements in pyridine chemistry is the Zincke reaction, which involves the reaction of pyridinium (B92312) salts with amines to yield open-chain products that can subsequently cyclize to form new ring systems. While this specific reaction may not be directly applicable, it illustrates the potential for ring-opening and closing sequences that can lead to skeletal rearrangements.
Another possibility involves the rearrangement of the nitro group. In some nitropyridine derivatives, migration of the nitro group has been observed during nucleophilic substitution reactions. researchgate.net This suggests that the initial product of a substitution reaction on this compound could potentially undergo further rearrangement.
Potential Rearrangement Pathways:
| Reaction Type | Triggering Condition | Potential Outcome |
| Photochemical Rearrangement | UV irradiation | Isomerization or ring contraction |
| Thermally-Induced Rearrangement | High temperature (pyrolysis) | Fragmentation or formation of isomeric structures |
| Acid-Catalyzed Rearrangement | Strong acid (e.g., triflic acid) | Unlikely due to the electron-deficient nature of the ring |
This table outlines theoretical possibilities for skeletal rearrangements. Specific experimental data for this compound is not available.
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies for 2 Bromo 6 Chloro 4 Nitropyridin 3 Ol
X-ray Diffraction Analysis for Solid-State Structure Determination
No crystallographic data, including unit cell dimensions, space group, or atomic coordinates for 2-Bromo-6-chloro-4-nitropyridin-3-ol, were found in the public domain.
Vibrational Spectroscopy Applications (FT-IR, Raman)
Specific FT-IR and Raman spectra, which would reveal characteristic vibrational modes for the functional groups and the pyridine (B92270) ring structure of this compound, are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity, which are essential for determining the solution-state structure and electronic environment of the molecule, have not been reported in the available literature.
Mass Spectrometry for Molecular Mass and Fragmentation Studies
While the molecular weight can be calculated from the chemical formula (C₅H₂BrClN₂O₃), specific experimental mass spectrometry data, such as mass-to-charge ratios (m/z) of the molecular ion and its fragmentation patterns from techniques like EI-MS or ESI-MS, are not documented.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Information on the electronic transitions of this compound, including maximum absorption wavelengths (λmax) from UV-Vis spectroscopy and any fluorescence emission properties, is not present in the searched scientific literature.
Theoretical and Computational Chemistry Studies of 2 Bromo 6 Chloro 4 Nitropyridin 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently used to study the structure and reactivity of molecules. For many related compounds, such as substituted anilines, coumarins, and other pyridine (B92270) derivatives, DFT calculations have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govmdpi.com However, specific DFT-based studies on 2-bromo-6-chloro-4-nitropyridin-3-ol have not been identified.
The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule. mdpi.com Similarly, the Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net While these analyses have been performed for structurally similar molecules, providing insights into their electronic behavior, such specific computational results for this compound are not available in the public domain.
Theoretical vibrational analysis, often performed using DFT methods, can predict the infrared and Raman spectra of a molecule. These predicted frequencies are typically scaled to achieve better agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.netnih.gov This correlative approach is a standard practice in the characterization of new compounds. For a range of brominated and chlorinated aromatic compounds, these studies have been instrumental in understanding their spectroscopic properties. researchgate.netnih.gov A comparable analysis for this compound is currently absent from the literature.
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These predictions serve as a valuable tool for validating experimentally obtained spectra and aiding in structure elucidation. nih.gov While general NMR prediction software and databases exist, a dedicated study validating the predicted NMR spectra of this compound against experimental data has not been found.
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, offering deep insights into molecular stability and bonding characteristics. nih.govresearchgate.net This type of analysis has been applied to various substituted aromatic compounds, but specific findings for this compound are not documented.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reactants, products, intermediates, and transition states. Such studies can determine reaction pathways and activation energies, providing a molecular-level understanding of chemical transformations. For instance, DFT calculations have been used to investigate the nucleophilic substitution reactions of related nitro-substituted heterocyclic compounds. researchgate.netmdpi.com However, computational modeling of reaction mechanisms and transition states specifically involving this compound is not present in the available literature.
Intermolecular Interactions and Crystal Packing Studies
The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, including its crystal packing. Computational techniques can be used to analyze non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking, which govern the supramolecular assembly. nih.gov While crystal structure analyses have been reported for some related bromo-chloro substituted molecules, detailing their packing and intermolecular forces, a similar study, either experimental or computational, for this compound could not be located. researchgate.net
Conformational Analysis and Stereochemical Implications
Detailed research findings and data tables on the conformational analysis and stereochemical implications of this compound are not available in the current scientific literature.
Synthetic Applications and Chemical Utility of 2 Bromo 6 Chloro 4 Nitropyridin 3 Ol
Role as a Versatile Synthetic Intermediate and Building Block
The structure of 2-Bromo-6-chloro-4-nitropyridin-3-ol suggests its potential as a versatile building block in organic synthesis. The pyridine (B92270) ring is adorned with multiple reactive sites: a bromo and a chloro substituent, a nitro group, and a hydroxyl group. This multi-functional nature, in theory, allows for a variety of selective chemical transformations.
The bromine and chlorine atoms are good leaving groups, particularly susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. It can also be reduced to an amino group, providing a handle for further functionalization. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for substitution reactions.
The differential reactivity of the bromo and chloro substituents could potentially be exploited for sequential, site-selective modifications. For instance, palladium-catalyzed cross-coupling reactions often exhibit different reactivity profiles for C-Br and C-Cl bonds, allowing for controlled, stepwise introduction of different substituents.
Table 1: Potential Reactive Sites and Transformations of this compound
| Reactive Site | Potential Transformation(s) | Reagents/Conditions |
| C2-Br | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Nucleophiles (e.g., amines, alkoxides), Boronic acids/Pd catalyst, Amines/Pd catalyst, Terminal alkynes/Pd, Cu catalyst |
| C6-Cl | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Nucleophiles (e.g., amines, alkoxides), Boronic acids/Pd catalyst, Amines/Pd catalyst |
| C4-NO₂ | Reduction to amino group | Reducing agents (e.g., SnCl₂, H₂/Pd) |
| C3-OH | O-Alkylation, O-Acylation, Conversion to triflate | Alkyl halides/base, Acyl chlorides/base, Triflic anhydride (B1165640)/base |
Scaffold for the Construction of Diverse Heterocyclic Systems
The inherent functionality of this compound makes it a theoretical precursor for the synthesis of various fused heterocyclic systems. Through intramolecular cyclization reactions, the substituents on the pyridine ring could be used to form new rings.
For example, reduction of the nitro group to an amine would yield 2-bromo-6-chloro-4-aminopyridin-3-ol. This intermediate, possessing adjacent amino and hydroxyl groups, could potentially undergo condensation reactions with appropriate bifunctional reagents to form fused oxazole (B20620) or thiazole (B1198619) rings. Furthermore, the presence of the halogen atoms offers pathways for intramolecular Heck or Suzuki reactions to construct carbocyclic or heterocyclic rings fused to the pyridine core.
Precursor for Advanced Ligand Development in Catalysis
Substituted pyridines are a cornerstone of ligand design in coordination chemistry and catalysis. The functional groups on this compound provide multiple points for modification to create novel ligand architectures.
For instance, the bromo and chloro positions could be functionalized with phosphine (B1218219) or amine moieties through cross-coupling or substitution reactions to generate bidentate or pincer-type ligands. The hydroxyl group could also serve as an anchor point for attaching coordinating side chains. The electronic properties of the resulting ligands could be fine-tuned by the nature of the substituents introduced, which in turn would influence the catalytic activity of the corresponding metal complexes. While the direct use of this compound as a ligand precursor is not documented, the synthesis of CRF receptor ligands has been described via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine, a structurally related compound. nih.gov
Application in the Synthesis of Functional Organic Materials
The development of functional organic materials often relies on the synthesis of molecules with specific electronic and photophysical properties. The pyridine core, particularly when substituted with electron-donating and electron-withdrawing groups, can be a key component in such materials.
The nitro group in this compound imparts strong electron-withdrawing character. In principle, this compound could be incorporated into larger conjugated systems through reactions at the bromo and chloro positions. For example, Sonogashira or Suzuki couplings could be employed to extend the π-system, potentially leading to materials with interesting optical or electronic properties. The synthesis of electron-transporting organic semiconductors has been reported using 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile as a key building block in Sonogashira coupling reactions, highlighting the utility of polysubstituted pyridines in materials science. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel and Highly Efficient Synthetic Pathways
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. nih.govresearchgate.net A one-pot, four-component reaction for synthesizing novel pyridine (B92270) derivatives has been demonstrated to produce excellent yields (82%-94%) in very short reaction times (2-7 minutes) under microwave irradiation, highlighting a green and efficient approach. nih.govresearchgate.net The development of new MCRs could enable the rapid assembly of the substituted pyridine core.
Domino and Cascade Reactions: These processes, where a single event triggers a cascade of subsequent intramolecular reactions, can build molecular complexity with high atom economy. A mechanistically unique three-component synthesis has been developed that provides a variety of functionalized pyridine derivatives in fair to excellent yields. nih.gov
Catalysis: The use of novel catalysts, including metal Lewis acids and organo-catalysts, can enable milder reaction conditions and higher selectivity. researchgate.net Research into new catalytic systems will be crucial for developing more sustainable synthetic routes.
| Synthetic Strategy | Key Advantages | Example Reaction Type | Potential Yield |
| Multicomponent Reactions | High efficiency, reduced waste, short reaction times | One-pot, four-component synthesis | 82-94% nih.gov |
| Domino Reactions | High atom economy, increased molecular complexity | Three-component synthesis of functionalized pyridines | Fair to Excellent nih.gov |
| Novel Catalysis | Milder conditions, high selectivity, sustainability | Gallium-catalyzed domino synthesis | High-yielding researchgate.net |
Investigation of Unprecedented Reactivity Modes
The unique arrangement of bromo, chloro, nitro, and hydroxyl groups on the pyridine ring of 2-Bromo-6-chloro-4-nitropyridin-3-ol suggests a rich and complex reactivity profile. Future research will aim to uncover and harness novel reaction pathways that are not accessible with simpler pyridinols.
Key areas of investigation include:
Selective C-H Functionalization: Directly modifying the carbon-hydrogen bonds on the pyridine ring is a powerful strategy for creating new derivatives. While C-H functionalization at the C2 and C4 positions is relatively common, selective derivatization at other positions, like C3, remains a significant challenge that is now being addressed. researchgate.net
Exploiting Steric and Electronic Effects: The sterically hindered nature of some pyridinols can lead to unusual reactivity. sci-hub.se For instance, attempts to perform aminomethylation at the 4-position of certain 3-pyridinols have been challenging, often leading to substitution at other positions or recovery of the starting material. sci-hub.se Understanding how the substituents on this compound influence its reactivity is a key research goal.
Photocatalysis and Electrochemistry: These modern synthetic tools can unlock novel reactivity pathways by generating highly reactive intermediates under mild conditions. Their application to complex pyridinols could lead to the discovery of unprecedented transformations.
Studies on other substituted pyridinols have revealed their potential as highly effective chain-breaking antioxidants, a property linked to their reactivity toward peroxyl radicals. nih.gov Investigating similar properties in this compound could open up new applications.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com For a molecule like this compound, computational modeling can provide insights that are difficult to obtain through experimentation alone.
Future computational studies will likely focus on:
Reaction Mechanism Elucidation: Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. rsc.org This allows researchers to understand the detailed, step-by-step mechanism of a reaction. rsc.orgresearchgate.net Such studies can explain regioselectivity and stereospecificity in reactions involving substituted pyridines. researchgate.netrsc.org
Predicting Reactivity and Properties: Computational models can predict various properties, including acidity, redox potentials, and spectroscopic signatures. This predictive power can guide experimental design, saving time and resources.
Virtual Screening: By computationally modeling the interaction of this compound and its potential derivatives with biological targets, researchers can screen for potential pharmaceutical applications before undertaking expensive and time-consuming laboratory synthesis.
Recent trends in the field involve modeling increasingly complex systems and appreciating the significant role of non-covalent interactions in reaction mechanisms. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. syrris.com The integration of flow chemistry with automated systems is revolutionizing chemical synthesis.
For this compound, this paradigm offers several exciting possibilities:
Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to identify the optimal parameters for a given transformation. rsc.org
On-Demand Synthesis: Flow reactors can be used to produce quantities of a target molecule as needed, avoiding the need to store potentially unstable compounds.
Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous flow sequence, eliminating the need for isolation and purification of intermediates. acs.orguc.pt This significantly improves efficiency and reduces waste. syrris.com The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a one-step continuous flow process, avoiding the isolation of intermediates. beilstein-journals.org
The development of autonomous self-optimizing flow systems, which use algorithms to intelligently explore reaction space and find optimal conditions, represents the next frontier in automated synthesis. rsc.org
Sustainable and Circular Economy Approaches in Pyridinol Chemistry
The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. mdpi.com The goal is to minimize environmental impact by designing products and processes that are resource-efficient and generate minimal waste. researchgate.net
Future research in the context of this compound and its derivatives will incorporate these principles by:
Using Renewable Feedstocks: Exploring synthetic routes that start from biomass or other renewable resources rather than fossil fuels.
Designing for Degradability: Creating molecules that, after their useful life, can be easily broken down into non-toxic components.
Atom Economy: Designing syntheses that maximize the incorporation of reactant atoms into the final product, minimizing waste.
Recycling and Reuse: Developing methods to recover and reuse catalysts, solvents, and byproducts.
The concept of a circular economy in chemistry involves considering the entire lifecycle of a chemical product, from resource extraction to production, use, and end-of-life management. detritusjournal.comresearchgate.net Applying this holistic approach to pyridinol chemistry will be a key challenge and opportunity for future research. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-6-chloro-4-nitropyridin-3-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential halogenation and nitration of pyridine derivatives. A common approach includes:
- Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 60–80°C to introduce bromine at the 2-position .
- Chlorination : Employ chlorinating agents like SOCl₂ or PCl₃ under anhydrous conditions, ensuring regioselectivity at the 6-position .
- Nitration : Introduce the nitro group at the 4-position using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize side reactions .
Key Considerations : Optimize stoichiometry (e.g., 1.2 eq Br₂ for bromination) and monitor purity via HPLC. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns using ¹H/¹³C NMR. For example, the hydroxyl proton (3-position) appears as a singlet near δ 12 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 277.9 (calculated for C₅H₂BrClN₂O₃).
- X-ray Crystallography : Resolve crystal structures to validate stereoelectronic effects of nitro and halogen groups .
- Elemental Analysis : Ensure C, H, N, Br, Cl percentages align with theoretical values (±0.3%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The nitro group at the 4-position strongly activates the pyridine ring toward SNAr by withdrawing electron density, directing nucleophiles to the 2-bromo or 6-chloro positions.
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., amines, thiols).
- DFT Calculations : Model transition states to predict regioselectivity. For example, bromine at the 2-position is more labile due to lower activation energy (ΔG‡ ~25 kcal/mol) .
- Isotopic Labeling : Track substitution sites using ¹⁸O-labeled hydroxyl groups .
Q. How do substituent effects influence the compound’s electronic properties, and how can these be modeled computationally?
Methodological Answer:
- DFT/Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity. The nitro group reduces LUMO energy (-2.1 eV), enhancing reactivity .
- Comparative Studies : Benchmark against analogs (e.g., 4-Bromo-2-nitropyridin-3-ol) to isolate the chloro group’s impact on π-backbonding .
- Solvent Effects : Use COSMO-RS models to simulate polarity-dependent behavior in DMSO or THF .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative strains) .
- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion rates) .
- SAR Studies : Modify the hydroxyl or nitro groups and correlate changes with bioactivity trends .
Q. How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset occurs at ~150°C in air. Store at -20°C in amber vials to prevent photodegradation .
- pH Stability : Monitor via HPLC in buffers (pH 2–12). The compound degrades rapidly in basic conditions (t₁/₂ < 24 hrs at pH 12) due to nitro group hydrolysis .
Q. How can contradictory data on reaction yields or biological activity be resolved?
Methodological Answer:
Q. What derivatization strategies enhance the compound’s utility in pharmaceutical intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
